molecular formula C13H13NO3 B510278 4-(Quinolin-8-yloxy)-butyric acid CAS No. 105338-15-6

4-(Quinolin-8-yloxy)-butyric acid

Cat. No.: B510278
CAS No.: 105338-15-6
M. Wt: 231.25g/mol
InChI Key: FEFCFHAKDHAQEC-UHFFFAOYSA-N
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Description

4-(Quinolin-8-yloxy)-butyric acid is a chemical compound that features a quinoline moiety linked to a butyric acid chain via an oxygen atom. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinoline ring in this compound suggests it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-8-yloxy)-butyric acid typically involves the reaction of 8-hydroxyquinoline with butyric acid derivatives. One common method is the esterification of 8-hydroxyquinoline with butyric acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond. After the reaction is complete, the product is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-8-yloxy)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: Quinoline derivatives, including 4-(Quinolin-8-yloxy)-butyric acid, are investigated for their potential use as therapeutic agents for treating diseases such as malaria and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

4-(Quinolin-8-yloxy)-butyric acid can be compared with other quinoline derivatives, such as:

    8-Hydroxyquinoline: A precursor to this compound, known for its metal-chelating properties and antimicrobial activity.

    Quinoline N-oxide: An oxidized form of quinoline with distinct biological activities.

    Dihydroquinoline derivatives: Reduced forms of quinoline with potential therapeutic applications.

The uniqueness of this compound lies in its specific structure, which combines the quinoline moiety with a butyric acid chain, potentially enhancing its biological activity and specificity.

Biological Activity

4-(Quinolin-8-yloxy)-butyric acid (CAS No. 105338-15-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and comparisons with structurally similar compounds.

Structural Characteristics

This compound consists of a butyric acid moiety linked to a quinoline derivative. Its molecular formula is C13H13NO3, featuring both an aromatic quinoline ring and a carboxylic acid functional group. The presence of the quinoline ring is significant, as it is associated with various biological activities, including antimicrobial and antitumor properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The exact mechanism of action for this compound is still not fully elucidated. However, it is hypothesized that the compound may act through:

  • Inhibition of Enzymatic Activity : By binding to specific enzymes or receptors, it may modulate their activity, potentially leading to altered metabolic pathways within cells.
  • Interference with Cellular Processes : The presence of the carboxylic acid group may facilitate interactions with cellular membranes or other biomolecules, impacting cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-HydroxyquinolineHydroxyl group at position 4Exhibits strong antibacterial properties
7-HydroxyquinolineHydroxyl group at position 7Known for neuroprotective effects
2-(Quinolin-2-yl)acetic acidAcetic acid instead of butyricFocus on anti-inflammatory applications

The differences in functional groups significantly influence their pharmacological profiles and potential applications.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related research has highlighted its potential:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of quinoline can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. Future studies on this compound may reveal similar effects.
  • Drug Development Applications : Given its structural characteristics, researchers are exploring modifications to enhance its bioactivity and pharmacokinetic properties. The compound serves as a promising scaffold for developing new therapeutic agents targeting various diseases.

Properties

IUPAC Name

4-quinolin-8-yloxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12(16)7-3-9-17-11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFCFHAKDHAQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCC(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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